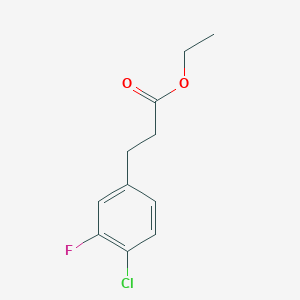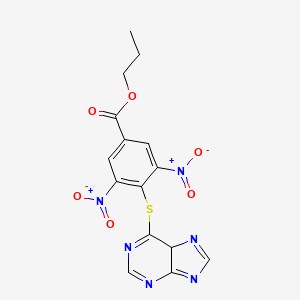![molecular formula C10H19NOS B13972537 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure with a mercaptomethyl and an ethanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of strong bases or acids, temperature control, and inert atmosphere, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the ethanol group can produce various ethers or esters .
Scientific Research Applications
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar spirocyclic core but lacks the mercaptomethyl and ethanol groups.
Spirocyclic Oxindoles: Feature a spirocyclic structure but with different functional groups and applications
Uniqueness
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its combination of a spirocyclic core with mercaptomethyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
2-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H19NOS/c12-4-3-11-2-1-10(8-11)5-9(6-10)7-13/h9,12-13H,1-8H2 |
InChI Key |
UTPRENNIHMNRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CS)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
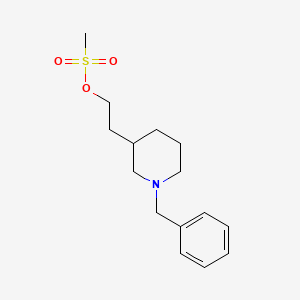
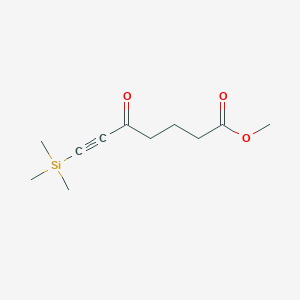
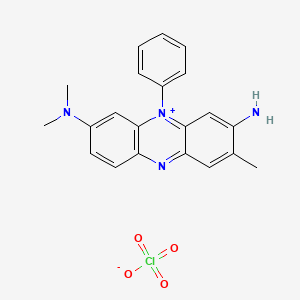
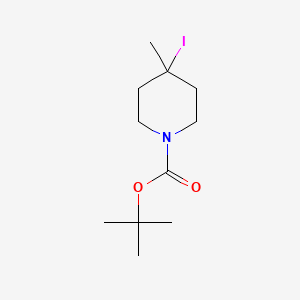

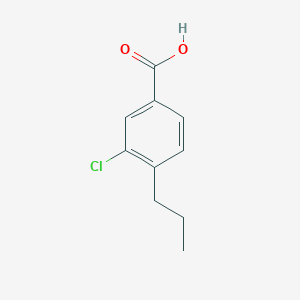

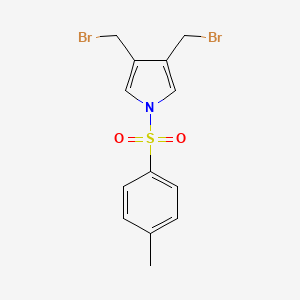


![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
